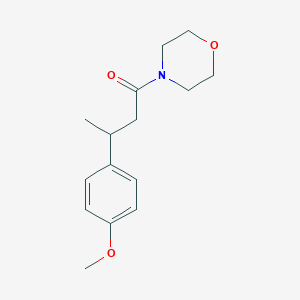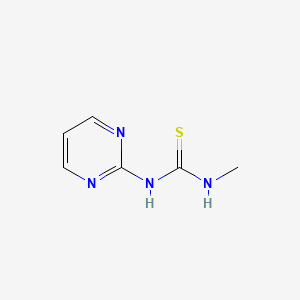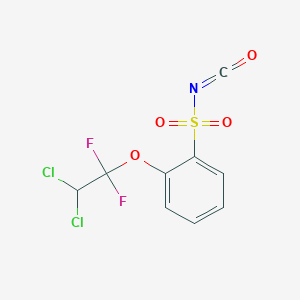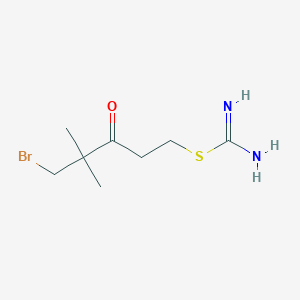![molecular formula C18H15NO5S B14347559 [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid CAS No. 91486-29-2](/img/structure/B14347559.png)
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of phenothiazine derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反応の分析
Types of Reactions
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and Fenton’s reagent are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced phenothiazine derivatives, and substituted phenothiazine compounds.
科学的研究の応用
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism of action of [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of efflux pumps, disruption of cellular membranes, and interference with metabolic pathways .
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known antipsychotic agent with similar pharmacological properties.
Promethazine: An antiemetic and antihistamine with structural similarities.
Uniqueness
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid is unique due to its specific functional groups and the resulting chemical properties
特性
CAS番号 |
91486-29-2 |
|---|---|
分子式 |
C18H15NO5S |
分子量 |
357.4 g/mol |
IUPAC名 |
2-[1-oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid |
InChI |
InChI=1S/C18H15NO5S/c1-9(15(17(21)22)18(23)24)16(20)10-6-7-14-12(8-10)19-11-4-2-3-5-13(11)25-14/h2-9,15,19H,1H3,(H,21,22)(H,23,24) |
InChIキー |
RGTWACMUNWNOAU-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


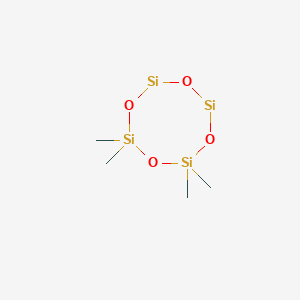


![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)
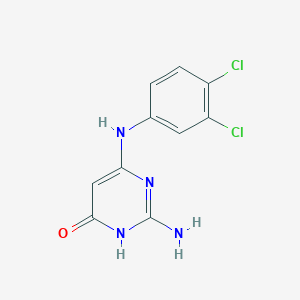

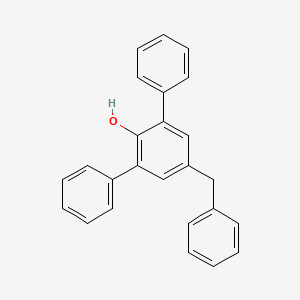
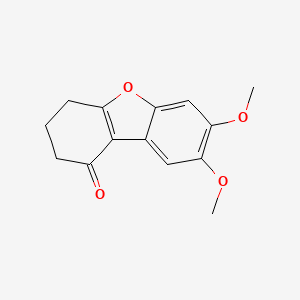
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
